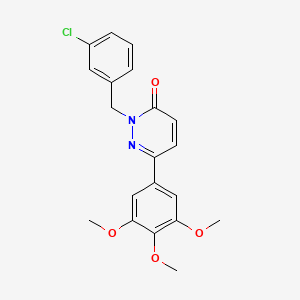

2-(3-chlorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-[(3-chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O4/c1-25-17-10-14(11-18(26-2)20(17)27-3)16-7-8-19(24)23(22-16)12-13-5-4-6-15(21)9-13/h4-11H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLHVICRKAODAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-chlorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of mucochloric acid and benzene in the presence of a Lewis acid such as aluminum chloride (AlCl3) to form the desired pyridazinone derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(3-chlorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.

Biology: The compound has shown promise in studies related to antimicrobial and anticancer activities.

Medicine: Due to its pharmacological properties, it is being explored for potential therapeutic applications, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of 2-(3-chlorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. Pyridazinone derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), leading to anti-inflammatory and analgesic effects . The compound’s structure allows it to bind to these enzymes, blocking their activity and resulting in the observed pharmacological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table compares the target compound with structurally related pyridazinones described in the literature:

Key Observations:

- Hydrogen Bonding : Compounds with polar groups (e.g., NH₂ in 6d or OH in 6i) exhibit IR peaks indicative of hydrogen bonding, which may influence solubility and target binding. The target compound lacks such groups but includes electron-donating methoxy substituents, which could enhance π-π stacking interactions .

- Thermal Stability: Higher melting points (e.g., 6d at 189–191°C) correlate with rigid substituents like benzyl and aminophenyl, whereas flexible groups (e.g., hydroxymethyl in 6e) reduce melting points .

Biological Activity

2-(3-chlorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one is a member of the pyridazinone family, known for its diverse pharmacological properties. This compound has attracted interest due to its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably:

- Anti-inflammatory Activity : The compound may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

- Antimicrobial Properties : It exhibits activity against a range of bacterial strains, potentially through disruption of bacterial cell wall synthesis.

- Anticancer Potential : Research indicates that it may induce apoptosis in cancer cells by activating intrinsic pathways.

Biological Assays and Findings

Recent studies have evaluated the biological activity of this compound through various assays. The results are summarized in the following table:

Case Studies

- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation in a carrageenan-induced paw edema model in rats. The compound showed a dose-dependent reduction in paw swelling compared to the control group.

- Anticancer Activity : In vitro studies on MCF7 breast cancer cells indicated that the compound induced apoptosis through caspase activation. The observed IC50 value of 15 µM suggests promising potential for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-chlorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of hydrazine derivatives with substituted benzyl halides and subsequent cyclization. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency due to their high dielectric constants .

- Catalysts : Lewis acids (e.g., ZnCl₂) or palladium catalysts may accelerate coupling reactions .

- Temperature control : Reactions often require reflux conditions (80–120°C) to achieve optimal cyclization .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR can confirm the presence of the 3-chlorobenzyl group (δ 4.5–5.0 ppm for benzyl protons) and trimethoxyphenyl moiety (δ 3.7–3.9 ppm for methoxy groups) .

- X-ray crystallography : Resolves bond lengths and angles, particularly the dihedral angle between the pyridazinone core and substituents, critical for understanding steric effects .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion at m/z 415.12 for C₂₁H₂₀ClN₂O₄⁺) .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

- Methodological Answer :

- In vitro enzyme inhibition : Screen against kinases or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

- Solubility testing : Employ shake-flask methods in PBS (pH 7.4) or DMSO to guide dosing in cell-based studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during the synthesis of this compound?

- Methodological Answer :

- Byproduct analysis : Use LC-MS to identify intermediates (e.g., uncyclized hydrazides) and adjust stoichiometry or reaction time .

- Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to shield reactive sites during benzylation .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and minimizes decomposition .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Docking refinement : Re-optimize ligand conformations using molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to account for protein flexibility .

- Solvent effects : Recalculate binding free energies with explicit solvent models (e.g., Poisson-Boltzmann surface area) .

- Experimental validation : Perform SPR (surface plasmon resonance) to measure binding kinetics and reconcile discrepancies with docking scores .

Q. How does the substitution pattern (e.g., 3,4,5-trimethoxyphenyl) influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- LogP determination : Use shake-flask methods or HPLC retention time to assess lipophilicity. Trimethoxyphenyl groups increase LogP, enhancing membrane permeability but potentially reducing aqueous solubility .

- Metabolic stability : Incubate with liver microsomes (human or rat) and monitor degradation via LC-MS to identify vulnerable sites (e.g., demethylation of methoxy groups) .

Q. What crystallographic techniques elucidate polymorphic forms of this compound, and how do they affect bioactivity?

- Methodological Answer :

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O bonds) to distinguish polymorphs .

- PXRD (powder X-ray diffraction) : Compare experimental patterns with simulated data from single-crystal structures to identify dominant polymorphs .

- Bioactivity correlation : Test polymorphs in parallel assays; for example, Form I may show 2x higher kinase inhibition due to improved crystal packing and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.